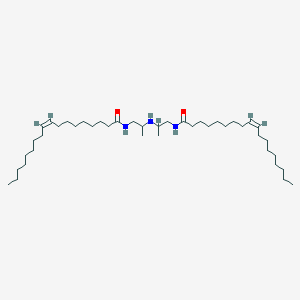
Dioleic acid, diamide with N-(2-aminomethylethyl)propane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dioleic acid, diamide with N-(2-aminomethylethyl)propane-1,2-diamine is a chemical compound with the molecular formula C42H81N3O2. It is a diamide derivative of dioleic acid and N-(2-aminomethylethyl)propane-1,2-diamine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dioleic acid, diamide with N-(2-aminomethylethyl)propane-1,2-diamine typically involves the reaction of dioleic acid with N-(2-aminomethylethyl)propane-1,2-diamine under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the diamide bond. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Dioleic acid, diamide with N-(2-aminomethylethyl)propane-1,2-diamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound .
Scientific Research Applications
Dioleic acid, diamide with N-(2-aminomethylethyl)propane-1,2-diamine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications and drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of dioleic acid, diamide with N-(2-aminomethylethyl)propane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Distearic acid, diamide with N-(2-aminomethylethyl)propane-1,2-diamine: A similar compound with stearic acid instead of oleic acid.
Dilinoleic acid, diamide with N-(2-aminomethylethyl)propane-1,2-diamine: Another similar compound with linoleic acid instead of oleic acid.
Uniqueness
Its unique structure allows for specific interactions and reactions that may not be observed with similar compounds .
Properties
CAS No. |
74983-97-4 |
|---|---|
Molecular Formula |
C42H81N3O2 |
Molecular Weight |
660.1 g/mol |
IUPAC Name |
(Z)-N-[2-[1-[[(Z)-octadec-9-enoyl]amino]propan-2-ylamino]propyl]octadec-9-enamide |
InChI |
InChI=1S/C42H81N3O2/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-41(46)43-37-39(3)45-40(4)38-44-42(47)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h19-22,39-40,45H,5-18,23-38H2,1-4H3,(H,43,46)(H,44,47)/b21-19-,22-20- |
InChI Key |
RTDBTWULPZLDIB-WRBBJXAJSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)NCC(NC(CNC(=O)CCCCCCC/C=C\CCCCCCCC)C)C |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCC(C)NC(C)CNC(=O)CCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




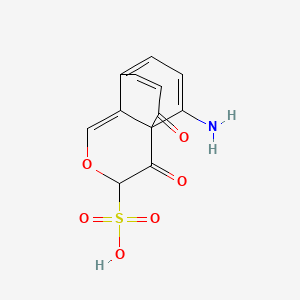
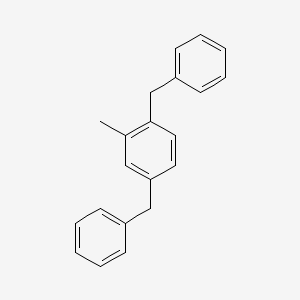
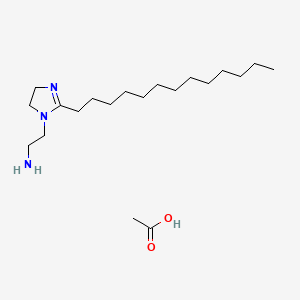


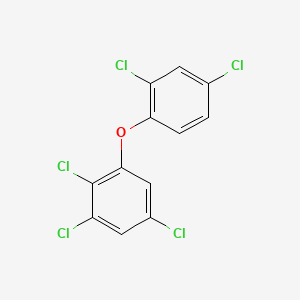
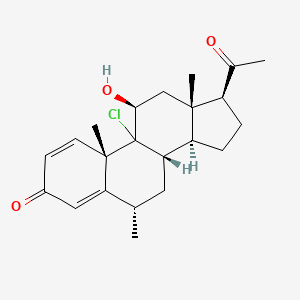
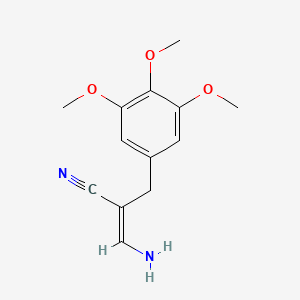
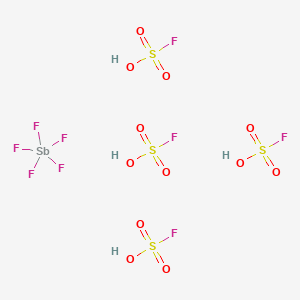
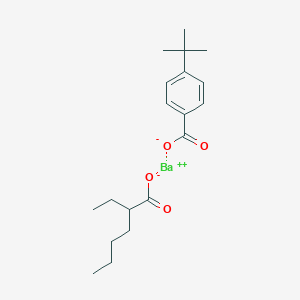
![N-[2-[(2-Hydroxyethyl)amino]ethyl]octadeca-9,12-dien-1-amide](/img/structure/B12683560.png)

